molecular formula C12H20INO3 B11816186 tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers

tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers

Cat. No.: B11816186
M. Wt: 353.20 g/mol
InChI Key: SVZZQMWNBGDULD-UHFFFAOYSA-N
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Description

tert-Butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate, Mixture of diastereomers, is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furo[2,3-c]pyrrole ring system The presence of an iodomethyl group and a tert-butyl ester functional group further adds to its chemical complexity

Preparation Methods

The synthesis of tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the iodomethyl group. The reaction conditions typically involve the use of strong bases and iodinating agents. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The furo[2,3-c]pyrrole ring system can participate in cyclization reactions, leading to the formation of more complex ring systems.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

tert-Butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furo[2,3-c]pyrrole ring system may also interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: This compound has a similar pyrrole ring system but with a cyano group instead of an iodomethyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an indole ring system with different substituents.

The uniqueness of tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZZQMWNBGDULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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